molecular formula C14H17BrN2O B5468574 (4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE

(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE

Cat. No.: B5468574
M. Wt: 309.20 g/mol
InChI Key: SJRKCBMYHRMIGJ-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE is a chemical compound that features a piperazine ring substituted with an allyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE typically involves the reaction of 4-bromobenzoyl chloride with 4-allylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The piperazine ring and the bromophenyl group play crucial roles in binding to the target sites, while the allyl group can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • (4-METHYLPIPERAZINO)(4-BROMOPHENYL)METHANONE
  • (4-ETHYLPIPERAZINO)(4-BROMOPHENYL)METHANONE
  • (4-PROPYLPIPERAZINO)(4-BROMOPHENYL)METHANONE

Uniqueness

(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl counterparts. The allyl group can participate in additional chemical reactions, such as polymerization and cross-linking, making this compound versatile for various applications .

Properties

IUPAC Name

(4-bromophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12/h2-6H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRKCBMYHRMIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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